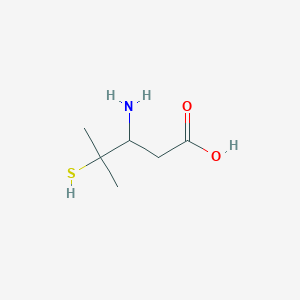
3-Amino-4-methyl-4-sulfanylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-4-sulfanylpentanoic acid is a compound with the molecular formula C6H13NO2S It is a derivative of amino acids and is known for its unique structural properties, which include an amino group, a methyl group, and a sulfanyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-4-sulfanylpentanoic acid can be achieved through several methods. One common approach is the Strecker amino acid synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia. This method yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Strecker synthesis is often employed due to its efficiency and scalability. Additionally, advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure compounds, which are essential for certain applications in pharmaceuticals and biotechnology .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-4-sulfanylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products have diverse applications in chemical synthesis and pharmaceutical development.
Scientific Research Applications
3-Amino-4-methyl-4-sulfanylpentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-4-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can modulate metabolic pathways by acting as a substrate or inhibitor of key enzymes, thereby influencing biochemical processes at the cellular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-4-methyl-4-sulfanylpentanoic acid include:
3-Amino-4-methylpentanoic acid: A structurally similar compound with a methyl group instead of a sulfanyl group.
4-Methylthio-2-oxobutanoic acid: Another sulfur-containing amino acid derivative.
L-Methionine: An essential amino acid with a similar sulfur-containing side chain.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a sulfanyl group on the same carbon chain. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-amino-4-methyl-4-sulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)3-5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
FHNSQNJUOKMHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















